molecular formula C5H6BrN3 B1342697 2-Bromo-6-hydrazinylpyridine CAS No. 26944-71-8

2-Bromo-6-hydrazinylpyridine

Cat. No.: B1342697
CAS No.: 26944-71-8
M. Wt: 188.03 g/mol
InChI Key: PQMFVUNERGGBPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-6-hydrazinylpyridine is an organic compound with the molecular formula C5H6BrN3. It is a derivative of pyridine, characterized by the presence of a bromine atom at the second position and a hydrazine group at the sixth position. This compound is primarily used as an intermediate in organic synthesis and has various applications in scientific research.

Scientific Research Applications

2-Bromo-6-hydrazinylpyridine has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Safety and Hazards

The compound has a GHS07 pictogram and a warning signal word . The hazard statements include H302, H315, H319, H335 . The precautionary statements include P261, P305, P338, P351 .

Biochemical Analysis

Biochemical Properties

2-Bromo-6-hydrazinylpyridine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes, which can affect metabolic pathways and cellular processes. The compound’s interaction with enzymes often involves binding to the active site, leading to inhibition or activation of the enzyme’s function . Additionally, this compound can form complexes with proteins, altering their structure and function .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation. Furthermore, this compound can alter gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to enzymes and proteins, leading to inhibition or activation of their functions . This binding often involves hydrogen bonding and hydrophobic interactions, which stabilize the complex and alter the biomolecule’s activity. Additionally, this compound can affect gene expression by interacting with DNA and transcription factors, leading to changes in the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound can result in cumulative effects on cellular function, including changes in cell viability and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as modulating enzyme activity and improving cellular function . At high doses, this compound can exhibit toxic or adverse effects, including cell death and organ damage . Threshold effects have been observed, where a specific dosage range results in optimal effects, while doses outside this range can be harmful .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in metabolic processes. The compound can affect metabolic flux and metabolite levels by inhibiting or activating specific enzymes. For instance, this compound can inhibit enzymes involved in the MAPK/ERK pathway, leading to changes in cellular metabolism and function .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound can be transported across cell membranes by specific transporters and binding proteins . Once inside the cell, this compound can localize to specific cellular compartments, where it exerts its effects. The distribution of the compound within tissues can also influence its overall efficacy and toxicity .

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. The compound can be targeted to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound can localize to the nucleus, where it interacts with DNA and transcription factors to modulate gene expression . Additionally, the compound can accumulate in the cytoplasm, where it interacts with enzymes and proteins involved in metabolic processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromo-6-hydrazinylpyridine can be synthesized from commercially available 2,6-dibromopyridine. The synthesis involves the following steps :

    Starting Material: 2,6-dibromopyridine (4.12 g, 16.6 mmol) is suspended in ethanol (40 mL).

    Addition of Reagent: Hydrazine hydrate (10 mL, 97.6 mmol) in water (50-60%) is added to the suspension.

    Reaction Conditions: The mixture is heated in a sand-bath at 115°C for 18 hours.

    Purification: The solvent is removed, and the residue is purified by chromatography on silica using ethyl acetate/n-heptane (60/40) to afford the title compound as an off-white solid (3.05 g, 93%).

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis route mentioned above can be scaled up for industrial purposes with appropriate modifications to reaction conditions and purification techniques.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-6-hydrazinylpyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.

    Oxidation and Reduction Reactions: The hydrazine group can participate in oxidation and reduction reactions, leading to the formation of different products.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed:

    Substitution Products: Depending on the nucleophile used, various substituted pyridine derivatives can be formed.

    Oxidation Products: Oxidation of the hydrazine group can lead to the formation of azo compounds.

    Reduction Products: Reduction can yield hydrazine derivatives with different functional groups.

Mechanism of Action

The mechanism of action of 2-Bromo-6-hydrazinylpyridine is primarily related to its ability to interact with various molecular targets. The hydrazine group can form covalent bonds with electrophilic centers in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The bromine atom can also participate in halogen bonding, influencing the compound’s binding affinity to specific targets.

Comparison with Similar Compounds

  • 2-Bromo-5-methoxybenzaldehyde
  • 5-Bromo-2-hydrazinopyridine
  • 2,6-Dibromopyridine

Comparison: 2-Bromo-6-hydrazinylpyridine is unique due to the presence of both a bromine atom and a hydrazine group on the pyridine ring This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds For instance, 2,6-dibromopyridine lacks the hydrazine group, making it less versatile in certain synthetic applications

Properties

IUPAC Name

(6-bromopyridin-2-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrN3/c6-4-2-1-3-5(8-4)9-7/h1-3H,7H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQMFVUNERGGBPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)Br)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80598652
Record name 2-Bromo-6-hydrazinylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80598652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26944-71-8
Record name 2-Bromo-6-hydrazinylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80598652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-6-hydrazinopyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Hydrazine (27 mL, 83 mmol) was added to 2,6-dibromopyridine (20 g, 84 mmol), and the resulting suspension was heated at 70° C. for 30 min. The solution was cooled to 50° C. and diluted with H2O (150 mL). The resulting solids were stirred for 2 h, collected by filtration, and washed with H2O (350 mL) to provide the title compound (13 g, 83%) as a white solid: 1H NMR (300 MHz, DMSO-d6) δ 7.87 (s, 1H), 7.34 (overlapping dd, J=7.8 Hz, 1H), 6.68 (d, J=7.8 Hz, 1H), 6.65 (d, J=7.8 Hz, 1H), 4.19 (s, 2H).
Quantity
27 mL
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step Two
Yield
83%

Synthesis routes and methods II

Procedure details

To a solution of 2-bromo-6-fluoropyridine (2-1) (1.0 g, 5.68 mmol) in THF (10 mL) was added hydrazine (0.91 g, 0.89 mL, 28.4 mmol). After stirring for 1 h room temperature, the mixture was heated at 65° C. for 1 h. The mixture was cooled, diluted with EtOAc (200 mL), washed with water (10 mL) and brine (10 mL), dried over MgSO4, filtered, and concentrated in vacuo. The resulting crude product (2-2) was used in the subsequent step without further purification. 1H NMR (300 MHz, CHCl3-d): δ 7.32 (app t, J=7.8 Hz, 1H), 6.82 (dd, J=7.8, 0.6 Hz, 1H), 6.67 (dd, J=7.8, 0.6 Hz, 1H), 5.93 (s, 1H), 3.80 (s, 2H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.89 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

A mixture of 2,6-dibromopyridine (1.44 g, 6.1 mmol) and hydrazine (1.65 mL, 32.2 mmol) in butanol (100 mL) was stirred at reflux for 18 hours. The reaction mixture was cooled to room temperature and concentrated under reduced pressure. The residue was partitioned between an aqueous saturated solution of sodium bicarbonate and EtOAc. The organic layer was separated and washed with brine, dried over Na2SO4, filtered and concentrated to give (6-Bromopyridin-2-yl)hydrazine as a white solid (1.0 g, 92%). 1H NMR (400 MHz, CHCl3-d): δ 7.36-7.28 (m, 1 H); 6.82 (d, J=7.70 Hz, 1 H); 6.67 (d, J=7.7 Hz, 1 H); 5.97 (s, 1 H); 3.80 (s, 2 H).
Quantity
1.44 g
Type
reactant
Reaction Step One
Quantity
1.65 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

2,5-Dibromopyridine (2.0 g, 8.4 mmol) was dissolved in 1,4-dioxane (2 mL) and a solution of hydrazine hydrate (500 mg, 8.4 mmol) in 1,4-dioxane (15 mL) was added dropwise by syringe pump. The reaction was heated to 80° C. for 16 h. The solvents were removed in vaccuo and the residue was chromatographed on silica gel eluting with hexanes:EtOAc (1:1) to afford 2-bromo-6-hydrazinopyridine as a brown solid. MS (ESI) 187.0 (M++H), 189.0 (M+H+2).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-6-hydrazinylpyridine
Reactant of Route 2
Reactant of Route 2
2-Bromo-6-hydrazinylpyridine
Reactant of Route 3
Reactant of Route 3
2-Bromo-6-hydrazinylpyridine
Reactant of Route 4
2-Bromo-6-hydrazinylpyridine
Reactant of Route 5
2-Bromo-6-hydrazinylpyridine
Reactant of Route 6
2-Bromo-6-hydrazinylpyridine
Customer
Q & A

Q1: What are the key structural features of 2-Bromo-6-hydrazinylpyridine?

A1: The abstract highlights that this compound is a planar molecule []. This planarity is likely due to the conjugated system formed by the pyridine ring and the hydrazine nitrogen lone pair.

Q2: How do the molecules of this compound interact with each other in the solid state?

A2: The crystal structure reveals a network of intermolecular interactions:

  • Hydrogen bonding: The hydrazinyl (-NHNH2) group participates in N—H⋯N hydrogen bonds, acting as both a donor and an acceptor []. This suggests that the hydrazine moiety plays a crucial role in crystal packing.
  • Halogen bonding: Interestingly, there is a Br⋯Br interaction, indicating the presence of halogen bonding in the crystal structure [].
  • π-stacking: Aromatic interactions are also present, with π-stacking observed between adjacent pyridine rings []. This type of interaction contributes to the stability of the crystal lattice.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.